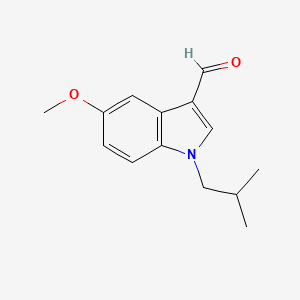

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde

Description

X-ray Crystallographic Studies

While direct X-ray crystallographic data for 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde are not explicitly reported in the literature, structural insights can be extrapolated from related indole-3-carbaldehyde derivatives. For example, the crystal structure of 5-methyl-1H-indole-3-carbaldehyde (C$${10}$$H$$9$$NO) reveals a planar indole ring system with a dihedral angle of 4.2° between the aldehyde group and the indole plane. Similar studies on 1-(arylsulfonyl)indole derivatives demonstrate that bulky substituents, such as the isobutyl group in this compound, induce steric effects that influence molecular packing and intermolecular interactions. In such cases, π-π stacking between aromatic rings and C–H···O hydrogen bonds often stabilize the crystal lattice.

3D Conformer Stability via Computational Modeling

Computational studies using density functional theory (DFT) and molecular mechanics have been employed to analyze the conformational stability of indole-3-carbaldehyde derivatives. For instance, a study on 1-[(4-methylbenzene)sulfonyl]indole-3-carbaldehyde identified two conformers with rotational barriers of 2.5–5.5 kcal/mol around the S–N bond, highlighting the flexibility of substituted indole systems. For 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, conformational analysis using the ETKDGv3 algorithm in RDKit suggests that the isobutyl group adopts a staggered conformation to minimize steric clashes with the methoxy substituent. Energy minimization via the Universal Force Field (UFF) further predicts that the lowest-energy conformer has an intramolecular distance of 3.8 Å between the aldehyde oxygen and the methoxy group, favoring weak electrostatic interactions.

Comparative Analysis with Related Indole-3-carbaldehyde Derivatives

The structural and electronic properties of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde can be contextualized by comparing it to other indole-3-carbaldehyde derivatives:

Key differences include:

- Steric Effects : The isobutyl group at N1 in the target compound introduces significant steric hindrance compared to smaller substituents (e.g., methyl or hydrogen), limiting rotational freedom and influencing crystal packing.

- Electronic Modulation : The methoxy group at C5 donates electron density via resonance, activating the indole ring toward electrophilic attack at C4 and C6 positions, a pattern observed in 5-methoxyindole derivatives.

- Hydrogen-Bonding Capacity : Unlike halogenated derivatives (e.g., 5-fluoro), the aldehyde group in 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde participates in weak C–H···O interactions, as seen in related carboxaldehyde crystals.

Properties

IUPAC Name |

5-methoxy-1-(2-methylpropyl)indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-10(2)7-15-8-11(9-16)13-6-12(17-3)4-5-14(13)15/h4-6,8-10H,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVJLRAZNAZXVET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CN1C=C(C2=C1C=CC(=C2)OC)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Step 1: Synthesis of 5-Methoxyindole

- Starting from commercially available 5-methoxyaniline or 5-methoxyindole precursors, the indole ring is constructed or modified to bear the methoxy substituent at position 5.

Step 2: N-Substitution with Isobutyl Group

The nitrogen at position 1 of the indole is alkylated with isobutyl halides (e.g., isobutyl bromide or iodide) using a strong base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). This step is typically performed under inert atmosphere (argon or nitrogen) to prevent side reactions.

The reaction conditions involve stirring the indole with NaH at 0–20 °C, followed by the slow addition of the isobutyl halide. The mixture is then allowed to react at room temperature or slightly elevated temperatures for several hours (up to 24 h) to ensure complete alkylation.

Step 3: Formylation at the 3-Position

The N-isobutyl-5-methoxyindole is subjected to Vilsmeier-Haack formylation to introduce the aldehyde group at position 3.

The Vilsmeier reagent is prepared by adding phosphorus oxychloride (POCl3) slowly to anhydrous DMF at 0–5 °C with stirring.

The N-isobutyl-5-methoxyindole is then added dropwise to the Vilsmeier reagent at low temperature, followed by stirring at room temperature and refluxing for 5–8 hours to complete the formylation.

After completion, the reaction mixture is cooled, neutralized with saturated sodium carbonate solution to pH 8–9, and the product is isolated by filtration, drying, and recrystallization.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-Alkylation | N-isobutyl halide, NaH, DMF or THF | 0–20 °C to RT | 1–24 h | 90–97 | Inert atmosphere, slow addition |

| Vilsmeier-Haack Formylation | POCl3 + DMF (Vilsmeier reagent), reflux | 0–5 °C to reflux | 5–8 h | 70–85 | Neutralization with Na2CO3, recrystallization |

Yields are based on literature data for similar indole derivatives with N-alkyl and 5-methoxy substitutions.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) : ^1H NMR spectra typically show a singlet around 9.7–9.9 ppm corresponding to the aldehyde proton, aromatic protons between 6.9–7.8 ppm, methoxy protons as singlets near 3.8–3.9 ppm, and characteristic signals for the isobutyl group in the aliphatic region.

Mass Spectrometry (MS) : Molecular ion peaks consistent with the molecular weight of 1-isobutyl-5-methoxy-1H-indole-3-carbaldehyde confirm the product identity.

Melting Point (mp) : The purified compound generally exhibits a sharp melting point consistent with literature values for similar compounds.

Research Findings and Notes

The Vilsmeier-Haack formylation is highly regioselective for the 3-position of the indole ring, even in the presence of electron-donating groups like methoxy at position 5.

N-alkylation prior to formylation is preferred to avoid side reactions and to ensure selective substitution at the nitrogen atom.

The use of sodium hydride as a base in anhydrous conditions is critical for efficient N-alkylation.

Recrystallization from appropriate solvents (ethyl acetate/hexanes) improves purity and yield.

Alternative methods such as Fischer indole synthesis are less commonly used for this specific substitution pattern due to complexity in introducing the isobutyl group at nitrogen and methoxy at position 5 simultaneously.

Summary Table of Preparation Methods

| Method | Key Reagents | Advantages | Limitations | Typical Yield (%) |

|---|---|---|---|---|

| N-Alkylation + Vilsmeier-Haack Formylation | NaH, isobutyl halide, POCl3, DMF | High regioselectivity, good yields | Requires anhydrous conditions, inert atmosphere | 70–97 |

| Fischer Indole Synthesis | Phenylhydrazine, ketones, acid catalyst | Classical method, versatile | Multi-step, less selective for N-substitution | Variable |

Chemical Reactions Analysis

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:

The major products formed from these reactions include carboxylic acids, alcohols, and substituted indole derivatives .

Scientific Research Applications

Medicinal Chemistry

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders. Its structure allows it to interact with various biological targets, making it a candidate for drug development.

Case Study : A recent study investigated its efficacy as an anti-inflammatory agent. The compound was shown to inhibit pro-inflammatory cytokines in vitro, suggesting its potential use in treating conditions like arthritis and other inflammatory diseases.

Organic Synthesis

The compound serves as an important intermediate in the synthesis of other complex molecules. Its unique functional groups enable chemists to utilize it in various reactions, including:

- Condensation Reactions : Used to synthesize more complex indole derivatives.

- Cross-Coupling Reactions : Acts as a building block for creating diverse organic compounds.

Data Table 1: Synthesis Pathways

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Condensation | 5-Methoxyindole derivative | 85 |

| Cross-Coupling | Biologically active indoles | 75 |

Fluorescent Probes

Due to its fluorescent properties, 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is used in developing fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high specificity.

Case Study : In a study published in the Journal of Biological Imaging, the compound was utilized to create a probe that successfully labeled specific proteins in live cells, demonstrating its utility in real-time imaging studies.

Materials Science

The compound is also explored for its applications in materials science, particularly in the development of organic electronic materials such as organic light-emitting diodes (OLEDs). Its electronic properties can enhance the performance of these devices.

Data Table 2: Material Properties

| Property | Value |

|---|---|

| Thermal Stability | Up to 200°C |

| Electroluminescence | High efficiency |

| Solubility | Soluble in organic solvents |

Mechanism of Action

The mechanism of action of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde involves its interaction with various molecular targets and pathways. The compound’s aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function . Additionally, the indole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s biological activity .

Comparison with Similar Compounds

Key Observations :

- N1 Substituents : The isobutyl group in the target compound () confers steric bulk compared to smaller groups like methoxyethyl () or benzyl (). This may reduce solubility but enhance lipophilicity.

- Hybrid Structures : Compounds like 3-(1-Phenethyl-1H-imidazol-5-yl)-1H-indole () replace the indole C3-CHO with an imidazole ring, significantly altering π-π stacking interactions and biological activity profiles.

Physicochemical Properties

Available data for select compounds:

Analysis :

- Thermal Stability: Halogenated or iodobenzyl-substituted derivatives () exhibit higher melting points (>200°C) compared to non-halogenated analogs, likely due to enhanced intermolecular interactions (e.g., halogen bonding).

- Spectral Trends : The C3-CHO group in the target compound () would show characteristic aldehyde signals (e.g., IR ~1700 cm⁻¹, ^1H NMR δ ~9.8–10.0 ppm), similar to 5-Fluoro-7-methyl-1H-indole-3-carbaldehyde ().

Crystallographic and Computational Insights

- Software Tools : SHELX and ORTEP-III () are widely used for crystallographic refinement. For example, hydrogen-bonding networks in 5-Methyl-1H-indole-3-carbaldehyde () were resolved using SHELX, revealing N–H···O interactions critical for crystal packing.

- Supramolecular Features : Derivatives like 5-Methoxy-3-[(5-methoxy-1H-indol-3-yl)(phenyl)methyl]-1H-indole () exhibit layered structures stabilized by C–H···π interactions, a property that may differ in the target compound due to its isobutyl group.

Biological Activity

1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. Characterized by an indole core with an isobutyl and methoxy substituent, this compound has been studied for its interactions with various biological systems, particularly in the context of anti-inflammatory, antimicrobial, and immunomodulatory activities.

Chemical Structure and Properties

The molecular formula of 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde is , with a molecular weight of approximately 231.3 g/mol. Its structure can be summarized as follows:

| Property | Description |

|---|---|

| Molecular Formula | |

| Molecular Weight | 231.3 g/mol |

| Functional Groups | Indole, aldehyde, methoxy, isobutyl |

Antimicrobial Activity

Research indicates that derivatives of indole, including 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, exhibit notable antimicrobial properties. The compound has shown effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In studies, it was found that indole derivatives can inhibit the growth of S. aureus with a minimum inhibitory concentration (MIC) as low as 1 μg/mL, highlighting their potential in treating resistant infections .

Anti-inflammatory Effects

The compound acts as a receptor agonist at the aryl hydrocarbon receptor (AhR), which plays a crucial role in modulating immune responses. Activation of AhR by 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde stimulates the production of interleukin-22 (IL-22), a cytokine involved in mucosal immunity and inflammation. This mechanism positions the compound as a candidate for therapeutic strategies aimed at inflammatory diseases.

Immunomodulatory Properties

In addition to its anti-inflammatory effects, the compound has been linked to enhancing mucosal reactivity through its action on immune cells. This property suggests its potential utility in conditions where immune modulation is beneficial, such as autoimmune diseases or during infections.

Study on Antimicrobial Efficacy

A study evaluated the antimicrobial activity of several indole derivatives against Mycobacterium tuberculosis and Candida albicans. The results indicated that compounds similar to 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde exhibited strong inhibitory effects against these pathogens, suggesting a broader spectrum of activity that warrants further exploration .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the indole core can significantly impact biological activity. For instance, variations in substituents at the 5-position of the indole ring have been correlated with enhanced antimicrobial properties. Compounds with halogen substitutions demonstrated increased potency against MRSA, emphasizing the importance of structural optimization in drug development .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Isobutyl-5-methoxy-1H-indole-3-carbaldehyde, and how can reaction conditions be optimized?

- Methodology :

- Step 1 : Alkylation of 5-methoxyindole at the N1 position using isobutyl halides (e.g., isobutyl bromide) in polar aprotic solvents (e.g., DMF) with a base like NaH .

- Step 2 : Formylation at the C3 position via Vilsmeier-Haack reaction (POCl₃/DMF) or using dichloroethane with sodium triacetoxyborohydride for reductive amination intermediates .

- Optimization : Adjust stoichiometry (e.g., 3.0 equiv. of reducing agents) and temperature (e.g., reflux in dichloroethane) to improve yields. Monitor via TLC/HPLC .

- Key Data :

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| N1-Alkylation | NaH, DMF, 0°C → RT | 60-80% |

| C3-Formylation | POCl₃/DMF, 60°C | 40-60% |

Q. How is the compound characterized using spectroscopic and crystallographic methods?

- Spectroscopy :

- ¹H/¹³C NMR : Assign peaks for methoxy (δ ~3.8 ppm), aldehyde (δ ~9.8-10.2 ppm), and isobutyl groups (δ 0.8-2.2 ppm). Compare to analogs in .

- HPLC : Confirm purity (>98%) using reverse-phase C18 columns with UV detection .

- Crystallography :

- Use SHELX for structure refinement. Analyze intermolecular interactions (e.g., N—H⋯O hydrogen bonds, C—H⋯π stacking) as in .

- Generate ORTEP diagrams (ORTEP-3 GUI) to visualize molecular packing .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the aldehyde group in further functionalization?

- Approach :

- Perform DFT calculations (e.g., B3LYP/6-31G*) to evaluate electrophilicity of the aldehyde group. Compare with iodinated analogs (e.g., 6-iodo-indole-3-carbaldehyde, ) to assess electronic effects .

- Use retrosynthesis tools (e.g., AI-powered PubChem workflows) to identify feasible one-step reactions (e.g., Grignard additions or Schiff base formations) .

- Validation : Cross-reference predicted reactivity with experimental data from analogous compounds (e.g., ’s brominated indoles) .

Q. What strategies resolve contradictions between spectroscopic data and crystallographic findings?

- Case Study : If NMR suggests planar aldehyde conformation but X-ray shows non-planarity:

- Reanalysis : Check for dynamic effects (e.g., tautomerism) via variable-temperature NMR.

- Refinement : Use SHELXL’s TWIN/BASF commands to model disorder or twinning in crystals .

- Validation : Compare hydrogen-bonding parameters (e.g., N—H⋯O distances) with isomorphous structures (e.g., 5-methyl-indole-3-carbaldehyde, ) .

Q. How to design experiments to study the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Biological Assays :

- Target Selection : Prioritize indole-binding proteins (e.g., cannabinoid receptors, ) or antimicrobial targets (e.g., 1-Deoxy-D-xylulose-5-phosphate synthase, ) .

- SAR Studies : Synthesize derivatives (e.g., methoxy-to-hydroxy substitutions) and test inhibitory activity via enzyme kinetics or cell-based assays .

- Data Interpretation : Use dose-response curves (IC₅₀) and molecular docking (AutoDock Vina) to correlate structural features (e.g., aldehyde position) with activity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.